

# Tin bromide versus lead bromide in perovskite solar cell performance

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## Tin vs. Lead Bromide in Perovskite Solar Cells: A Comparative Guide

The rapid advancement of perovskite solar cells (PSCs) has positioned them as a formidable next-generation photovoltaic technology. While lead-based perovskites have achieved power conversion efficiencies (PCEs) rivaling traditional silicon-based cells, the inherent toxicity of lead poses a significant environmental and health concern, hindering their large-scale commercialization.<sup>[1][2][3]</sup> This has spurred intensive research into viable, less-toxic alternatives. Among the most promising candidates are tin-based perovskites, which utilize tin in place of lead.<sup>[2][3]</sup>

This guide provides an objective comparison between tin bromide ( $\text{SnBr}_2$ ) and lead bromide ( $\text{PbBr}_2$ ) based perovskite solar cells, focusing on their performance, stability, and the experimental protocols for their fabrication and characterization. Tin-halide perovskites are considered one of the most promising lead-free alternatives due to tin's similar electronic configuration and ionic radius to lead.<sup>[3]</sup>

## Performance Comparison

Lead-based perovskite solar cells consistently outperform their tin-based counterparts in terms of overall efficiency and stability.<sup>[4][5][6][7]</sup> The primary challenges for tin-based PSCs are the facile oxidation of the tin(II) state ( $\text{Sn}^{2+}$ ) to tin(IV) ( $\text{Sn}^{4+}$ ) and a high density of defects, which leads to poor device stability and performance.<sup>[2][7][8][9]</sup>

The inclusion of  $\text{SnBr}_2$  as an additive in tin-based or mixed tin-lead perovskites has been shown to passivate surface defects, stabilize the perovskite phase, and suppress the oxidation of tin, thereby improving performance and longevity.[8]

Below is a summary of key photovoltaic parameters for representative tin-bromide and lead-bromide perovskite solar cells. It is important to note that performance is highly dependent on the specific device architecture and fabrication conditions.

Perovskite Material	Device Architecture	V <sub>oc</sub> (V)	J <sub>sc</sub> (mA/cm <sup>2</sup> )	FF (%)	PCE (%)	Reference
Tin-Based						
MASnBr <sub>3</sub>	FTO/c-TiO <sub>2</sub> /m-TiO <sub>2</sub> /MASnBr <sub>3</sub> /Spiro-OMeTAD/Au	0.35	-	-	0.35	[1]
FASnI <sub>3</sub> (with SnBr <sub>2</sub> additive)	Glass/ITO/PEDOT:PS S/FASnI <sub>3</sub> + SnBr <sub>2</sub> /C <sub>60</sub> /BCP/Ag	-	-	-	4.3	[1]
CsSnI <sub>3</sub> (with SnBr <sub>2</sub> additive)	Conventional (n-i-p)	Improved	Improved	Improved	4.3	[8]
Lead-Based						
FAPbBr <sub>3</sub>	Glass/ITO/SnO <sub>2</sub> /FAPbBr <sub>3</sub> /Spiro-OMeTAD/Au	1.34	7.86	62.8	6.6	[1]
CsPbBr <sub>3</sub>	FTO/c-TiO <sub>2</sub> /m-TiO <sub>2</sub> /CsPbBr <sub>3</sub> /Carbon	-	-	-	9.7	[1]

Note: V<sub>oc</sub> = Open-circuit voltage, J<sub>sc</sub> = Short-circuit current density, FF = Fill factor, PCE = Power conversion efficiency. Data is compiled from various research articles and represents performance under specific experimental conditions.

# Experimental Protocols

The fabrication of high-performance perovskite solar cells is a multi-step process requiring precise control over each layer's deposition and morphology. The general workflow for fabricating and characterizing both tin- and lead-based PSCs is similar, with the primary difference being the composition of the perovskite precursor solution.

## I. Device Fabrication

A common architecture for perovskite solar cells is the n-i-p structure, where 'n' represents the electron transport layer (ETL), 'i' is the intrinsic perovskite absorber layer, and 'p' is the hole transport layer (HTL).

### 1. Substrate Preparation:

- **Cleaning:** The transparent conductive oxide (TCO) glass substrates (e.g., FTO or ITO-coated glass) are sequentially cleaned. This typically involves sonication in a detergent solution, deionized water, acetone, and isopropanol, each for a specified duration (e.g., 10-20 minutes).[\[10\]](#)
- **UV-Ozone Treatment:** Before depositing the first layer, the substrates are often treated with UV-ozone for at least 20 minutes to remove organic residues and improve the surface wettability.[\[10\]](#)

### 2. Electron Transport Layer (ETL) Deposition:

- A compact layer of an n-type metal oxide, such as titanium dioxide ( $\text{TiO}_2$ ) or tin oxide ( $\text{SnO}_2$ ), is deposited onto the cleaned substrate.[\[11\]](#)[\[12\]](#)
- For  $\text{SnO}_2$ , a nanoparticle suspension can be spin-coated onto the substrate (e.g., at 3000 RPM for 30 seconds) and then annealed at a high temperature (e.g.,  $150^\circ\text{C}$  for 30 minutes).[\[10\]](#)

### 3. Perovskite Layer Deposition (in an inert atmosphere, e.g., a glove box):

- **Precursor Solution Preparation:**

- For Lead-Based PSCs: A precursor solution is made by dissolving lead halides (e.g.,  $\text{PbI}_2$ ,  $\text{PbBr}_2$ ) and organic halide salts (e.g., methylammonium iodide - MAI, formamidinium iodide - FAI) in a polar aprotic solvent like DMF or DMSO.[13][14]
- For Tin-Based PSCs: Lead halides are replaced with tin halides (e.g.,  $\text{SnI}_2$ ,  $\text{SnBr}_2$ ). Often, additives like  $\text{SnBr}_2$  are included to improve film quality and stability.[8]
- Spin-Coating: The prepared perovskite precursor solution is spin-coated onto the ETL.[10][13] A typical two-step spin program might be 1000 RPM for 10 seconds followed by 3000-6000 RPM for 30 seconds.[10][15]
- Antisolvent Quenching: During the second, faster spin step, an antisolvent (e.g., chlorobenzene) is dripped onto the substrate to induce rapid and uniform crystallization of the perovskite film.[10]
- Annealing: The film is then annealed on a hotplate (e.g., at 100-130°C for 10-45 minutes) to complete the crystal formation.[10][14]

#### 4. Hole Transport Layer (HTL) Deposition:

- A solution of an organic hole-transporting material, most commonly Spiro-OMeTAD with dopants, is spin-coated on top of the perovskite layer (e.g., at 4000 RPM for 30 seconds). [10][14]

#### 5. Electrode Deposition:

- Finally, a metal back contact (e.g., gold or silver) is deposited on top of the HTL via thermal evaporation under high vacuum.[14]

## II. Characterization Techniques

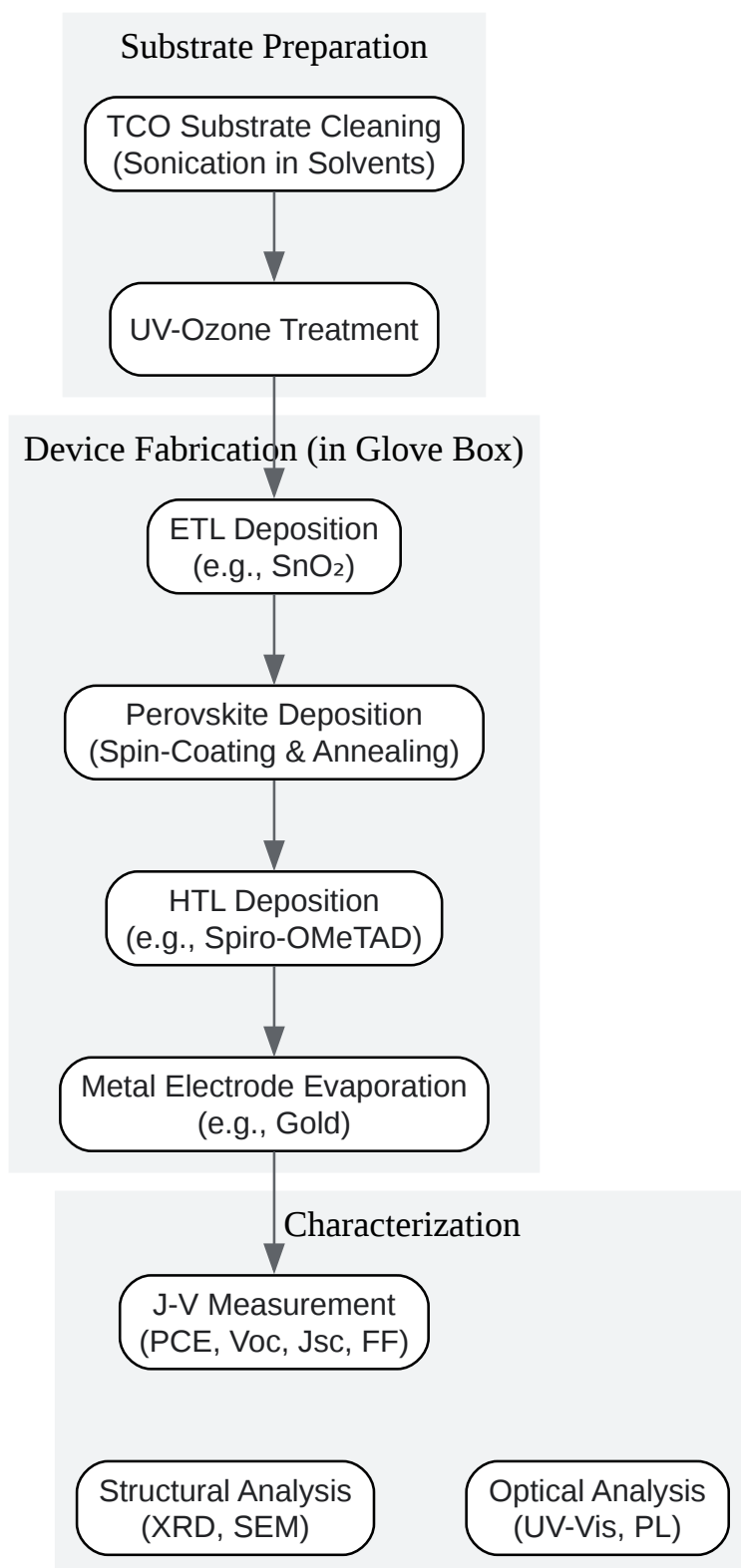
Once fabricated, the solar cells undergo a series of characterization steps to evaluate their performance and material properties.

- Current Density-Voltage (J-V) Measurement: This is the primary technique to determine the key performance metrics (PCE,  $V_{oc}$ ,  $J_{sc}$ , FF). The measurement is performed under simulated sunlight (e.g., AM 1.5G, 100 mW/cm<sup>2</sup>).[16]

- X-ray Diffraction (XRD): Used to confirm the crystalline structure of the perovskite film and identify any residual precursor materials or degradation products.[\[17\]](#)[\[18\]](#)
- Scanning Electron Microscopy (SEM): Provides information on the morphology, grain size, and uniformity of the perovskite film and the cross-section of the entire device.[\[18\]](#)
- UV-Vis Spectroscopy: Measures the optical absorption of the perovskite film to determine its bandgap.[\[18\]](#)
- Photoluminescence (PL) Spectroscopy: Spatially resolved PL imaging can be used to determine optoelectronic parameters like the implied open-circuit voltage (iVoc) and to identify non-radiative recombination losses.[\[19\]](#)

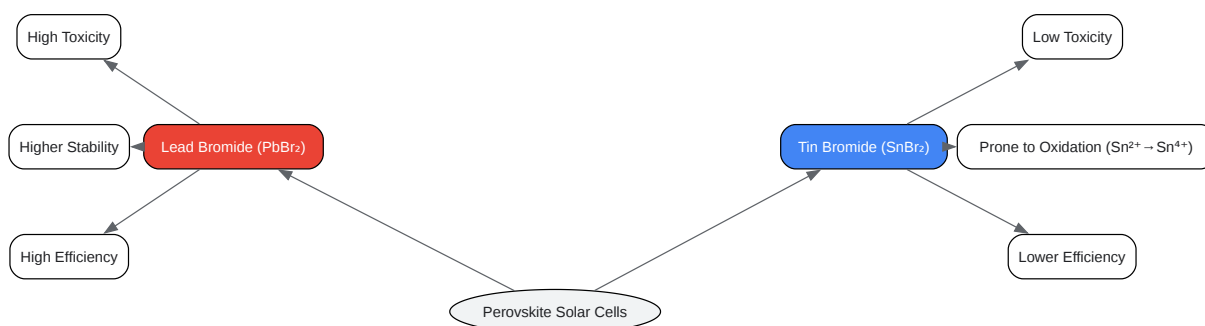
## Visualizing the Process and Comparison

To better illustrate the experimental and logical relationships, the following diagrams are provided.



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*Experimental workflow for perovskite solar cell fabrication and characterization.*



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*Comparison of key attributes for lead vs. tin bromide in perovskite solar cells.*

## Conclusion and Future Outlook

While lead-bromide-containing perovskite solar cells currently demonstrate superior power conversion efficiencies, the environmental concerns associated with lead are a major impetus for developing lead-free alternatives.[1] Tin-bromide-based perovskites are a promising, low-toxicity option, but their performance is currently limited by the instability of  $\text{Sn}^{2+}$  and higher defect densities.[2][8]

Future research will continue to focus on strategies to enhance the efficiency and stability of tin-based PSCs. Key areas of investigation include:

- Additive Engineering: Incorporating additives like  $\text{SnBr}_2$  to passivate defects and inhibit oxidation.[8]
- Interface Engineering: Optimizing the interfaces between the perovskite and charge transport layers to improve charge extraction and reduce recombination.[1]



- Dimensionality Engineering: Exploring 2D and quasi-2D tin-bromide perovskite structures to enhance intrinsic stability.[1]

By addressing these challenges, the performance of tin-bromide perovskite solar cells can be significantly improved, paving the way for a new generation of efficient, stable, and environmentally friendly photovoltaic technologies.

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